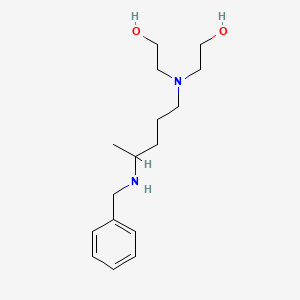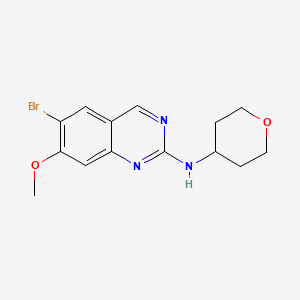
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and an oxan-4-yl group attached to the nitrogen at the 2nd position of the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine typically involves the following steps:
Methoxylation: The methoxy group at the 7th position can be introduced using methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups .
Scientific Research Applications
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor, used in the treatment of non-small cell lung cancer.
Gefitinib: Similar to erlotinib, used for the treatment of non-small cell lung cancer.
Uniqueness
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives . Its unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H16BrN3O2 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
6-bromo-7-methoxy-N-(oxan-4-yl)quinazolin-2-amine |
InChI |
InChI=1S/C14H16BrN3O2/c1-19-13-7-12-9(6-11(13)15)8-16-14(18-12)17-10-2-4-20-5-3-10/h6-8,10H,2-5H2,1H3,(H,16,17,18) |
InChI Key |
KXCFEDCRYBIGPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)NC3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


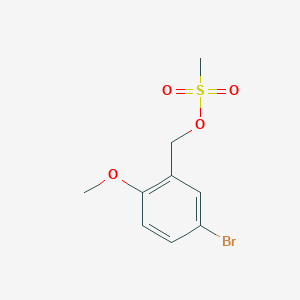
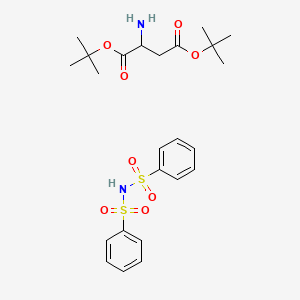
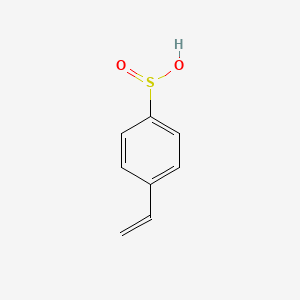
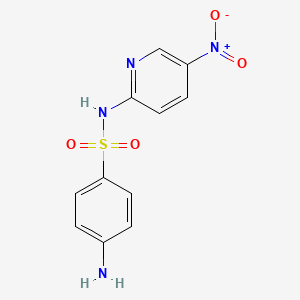

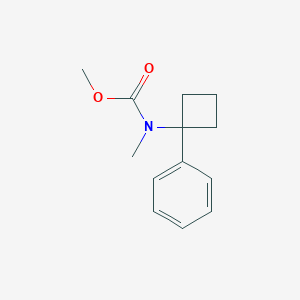
![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
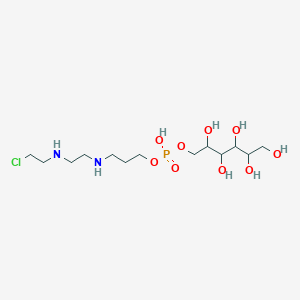
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
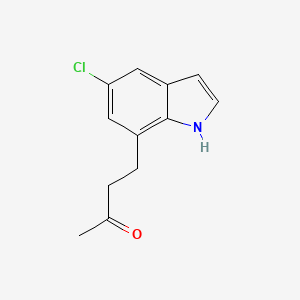
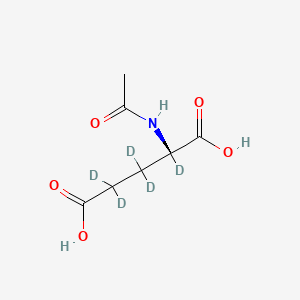
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)
